6-(4-Methoxyphenyl)morpholin-3-one
CAS No.: 5196-94-1
Cat. No.: VC0052870
Molecular Formula: C11H13NO3
Molecular Weight: 207.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5196-94-1 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.229 |
IUPAC Name | 6-(4-methoxyphenyl)morpholin-3-one |
Standard InChI | InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Standard InChI Key | CCHNUCHPUADMBS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CNC(=O)CO2 |
Introduction
Chemical Identity and Structural Characteristics
6-(4-Methoxyphenyl)morpholin-3-one is a chemical compound identified by the CAS registry number 5196-94-1. This organic compound features a distinctive structure characterized by a morpholinone ring substituted with a para-methoxyphenyl group at position 6. The compound has a molecular formula of C11H13NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The structural arrangement gives this molecule unique properties that influence its chemical behavior and potential applications.
The chemical structure can be more precisely described using the International Chemical Identifier (InChI): InChI=1/C11H13NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3 . This standardized notation provides a complete and unambiguous reference to the compound's molecular structure, enabling precise identification across chemical databases and literature.
Key Structural Elements
The molecular architecture of 6-(4-Methoxyphenyl)morpholin-3-one contains several key functional groups that define its chemical properties:
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A morpholin-3-one ring system, which contains both an amide functional group and an ether linkage
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A para-methoxyphenyl substituent, consisting of a benzene ring with a methoxy group (-OCH3) at the para position
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The linkage between the morpholin-3-one and the para-methoxyphenyl group, which creates a specific three-dimensional arrangement
This structural arrangement creates a molecule with multiple sites for potential interactions with biological systems, including hydrogen bond acceptor sites from the carbonyl, ether oxygen, and methoxy groups.
Physical and Chemical Properties
6-(4-Methoxyphenyl)morpholin-3-one typically presents as a white to off-white solid at room temperature, which is a common physical state for many heterocyclic compounds of similar structure . The physical appearance and state of this compound are important considerations for handling, storage, and application in various research contexts.
Solubility Profile
The compound exhibits distinct solubility characteristics that affect its handling and applications:
These solubility properties are crucial considerations for any potential biological testing or pharmaceutical applications of the compound.
Physical Property Data
Chemical Classification and Categorization
6-(4-Methoxyphenyl)morpholin-3-one belongs to multiple chemical categories based on its structural features, which helps in understanding its chemical behavior and potential applications.
Primary Chemical Classifications
The compound is categorized into several important chemical classes:
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6-membered Heterocycles - Due to its morpholine-based ring structure
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Amides - Containing the characteristic -C(=O)-N- functional group within the morpholin-3-one ring
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Ethers - Featuring both the cyclic ether in the morpholine ring and the methoxy group
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Morpholines - As it contains the morpholine ring system as its core structure
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Flavonoids and Polyphenols - Related structurally to these compounds due to the methoxyphenyl moiety
This multi-category classification reflects the compound's complex structure and suggests potential versatility in chemical reactions and biological interactions.
Significance of the Ether Functionality
The ether functional groups present in 6-(4-Methoxyphenyl)morpholin-3-one are particularly noteworthy. Ethers are characterized by an oxygen atom bonded to two hydrocarbon radicals and are known for their importance in organic synthesis and as solvents in various chemical reactions . The presence of both a cyclic ether (in the morpholine ring) and an aryl methyl ether (the methoxy group) contributes to the compound's chemical behavior and reactivity patterns.
This availability information indicates that the compound can be sourced with varying lead times and specifications for research purposes.
Structure-Property Relationships
The unique arrangement of functional groups in 6-(4-Methoxyphenyl)morpholin-3-one creates specific structure-property relationships that determine its chemical behavior and potential applications.
Lipophilicity and Membrane Permeability
The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing:
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Its ability to cross biological membranes, which is crucial for drug candidates
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Distribution in biological systems with varying lipid content
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Interaction patterns with lipophilic binding pockets in protein targets
These factors are important considerations for any potential development of this compound or its derivatives as bioactive molecules.
Hydrogen Bonding Capacity
The multiple oxygen atoms in 6-(4-Methoxyphenyl)morpholin-3-one serve as hydrogen bond acceptors, while the amide NH group (if present in the unsubstituted form) could serve as a hydrogen bond donor. This hydrogen bonding profile influences:
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Solubility characteristics in different solvents
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Potential interactions with biological receptors
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Crystal packing arrangements that affect physical properties
The balanced presence of both lipophilic regions and hydrogen bonding sites creates a molecule with potentially interesting pharmacokinetic properties.
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